N-cyclopentyl-N,2-dimethylbenzamide

Description

Properties

IUPAC Name |

N-cyclopentyl-N,2-dimethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO/c1-11-7-3-6-10-13(11)14(16)15(2)12-8-4-5-9-12/h3,6-7,10,12H,4-5,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGAFPRCDNQGJBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)N(C)C2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to N-cyclopentyl-N,2-dimethylbenzamide

This guide provides a comprehensive overview of the chemical structure, properties, and potential synthesis of N-cyclopentyl-N,2-dimethylbenzamide for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

N-substituted benzamides are a significant class of compounds in medicinal chemistry and materials science due to their diverse biological activities and versatile chemical properties. The structural motif of an amide bond linked to an aromatic ring provides a scaffold that can be readily modified to interact with a wide range of biological targets. This guide focuses on a specific, less-documented member of this family: N-cyclopentyl-N,2-dimethylbenzamide. While specific experimental data for this compound is not widely available in public literature, this document provides a detailed account of its chemical identity, predicted properties, and plausible synthetic routes based on established chemical principles.

Chemical Identity and Structure

The fundamental identification of a chemical compound lies in its unambiguous nomenclature and structural representation.

IUPAC Name: N-cyclopentyl-N,2-dimethylbenzamide CAS Registry Number: 1090597-47-9[1] Molecular Formula: C14H19NO[1]

Chemical Structure

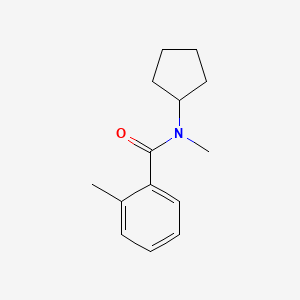

The structure of N-cyclopentyl-N,2-dimethylbenzamide consists of a central benzamide core. The amide nitrogen is substituted with both a cyclopentyl group and a methyl group. The benzene ring is substituted with a methyl group at the ortho- (position 2) position relative to the carbonyl group.

Caption: 2D Chemical Structure of N-cyclopentyl-N,2-dimethylbenzamide

SMILES Notation

The Simplified Molecular Input Line Entry System (SMILES) is a line notation for encoding molecular structures. The canonical SMILES for N-cyclopentyl-N,2-dimethylbenzamide is:

CN(C1CCCC1)C(=O)c2ccccc2C

Physicochemical Properties

Due to the limited availability of experimental data for N-cyclopentyl-N,2-dimethylbenzamide, the following table summarizes its predicted physicochemical properties. These values are computationally derived and should be considered as estimates.

| Property | Predicted Value | Unit |

| Molecular Weight | 217.31 | g/mol |

| XLogP3 | 3.2 | |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 1 | |

| Rotatable Bond Count | 2 | |

| Topological Polar Surface Area | 20.3 | Ų |

| Heavy Atom Count | 16 |

Potential Synthesis Routes

The synthesis of N-substituted benzamides can generally be achieved through the coupling of a carboxylic acid (or its activated derivative) and an amine. Below are plausible synthetic pathways for N-cyclopentyl-N,2-dimethylbenzamide.

Acyl Chloride Pathway

This is a classic and reliable method for amide bond formation. The synthesis would proceed in two main steps:

-

Formation of 2-Methylbenzoyl chloride: 2-Methylbenzoic acid is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the more reactive acyl chloride. This step is typically performed in an inert solvent.

-

Amidation: The resulting 2-methylbenzoyl chloride is then reacted with N-cyclopentyl-N-methylamine in the presence of a base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct.

Sources

Solubility profile of N-cyclopentyl-N,2-dimethylbenzamide in organic solvents

Comprehensive Technical Guide: Solubility Profiling of N-cyclopentyl-N,2-dimethylbenzamide

Executive Summary

The precise solubility profile of N-cyclopentyl-N,2-dimethylbenzamide (CAS: 1090597-47-9) is a critical parameter for optimizing its purification, crystallization, and formulation. As a lipophilic amide with a calculated LogP of approximately 2.8–3.2, this compound exhibits distinct solubility behaviors governed by solute-solvent interactions such as dipole-dipole forces and hydrogen bonding.

This guide provides a rigorous framework for determining the solid-liquid equilibrium (SLE) of N-cyclopentyl-N,2-dimethylbenzamide in pure and binary organic solvents. It details the experimental methodologies, thermodynamic modeling equations (Apelblat,

Physicochemical Context & Solvent Selection Strategy

N-cyclopentyl-N,2-dimethylbenzamide features a benzamide core substituted with a hydrophobic cyclopentyl ring and an ortho-methyl group on the benzene ring.

-

Lipophilicity: The cyclopentyl and methyl groups significantly increase the hydrophobic character, suggesting high solubility in non-polar and polar aprotic solvents (e.g., Ethyl Acetate, Toluene) and lower solubility in highly polar protic solvents (e.g., Water).

-

Steric Hindrance: The ortho-methyl group (2-position) induces steric strain, potentially twisting the amide bond out of planarity with the benzene ring. This can disrupt crystal packing efficiency, often leading to higher solubility compared to para-substituted analogs.

Solvent Screening Protocol: To establish a comprehensive profile, solvents should be selected based on Hansen Solubility Parameters (HSP) to cover a wide range of polarity and hydrogen-bonding capabilities.

| Solvent Class | Examples | Expected Interaction Mechanism |

| Polar Protic | Methanol, Ethanol, IPA | Hydrogen bonding (Solute as H-bond acceptor) |

| Polar Aprotic | Acetone, Acetonitrile, DMF | Dipole-dipole interactions |

| Non-Polar | Toluene, Cyclohexane | Dispersion forces (Van der Waals) |

| Esters | Ethyl Acetate, Isopropyl Acetate | Dipole-dipole & weak H-bonding |

Experimental Methodology: Laser Dynamic Method

For high-precision solubility data, the Laser Dynamic Method is superior to static gravimetric analysis due to its speed and reproducibility.

Protocol 1: Laser Monitoring Solubility Determination

Objective: Determine the saturation temperature (

Equipment:

-

Jacketed glass vessel (50 mL) with precise temperature control (

K). -

Laser monitoring system (e.g., focused beam with photodiode detector).

-

Magnetic stirrer.

Workflow:

-

Preparation: Weigh a precise mass of solute (

) and solvent ( -

Dissolution: Heat the mixture well above the estimated saturation point until fully dissolved (clear solution, max laser transmission).

-

Cooling: Cool the solution at a controlled rate (e.g., 0.1 K/min).

-

Nucleation Detection: Record the temperature (

) where laser transmission drops sharply (onset of turbidity). -

Heating (Equilibrium): Re-heat slowly (0.1 K/min). The temperature at which the last crystal disappears and transmission returns to maximum is recorded as the Saturation Temperature (

) . -

Iteration: Repeat for multiple mole fractions (

) to construct the polythermal solubility curve.

Figure 1: Workflow for the Laser Dynamic Method to determine saturation temperature.

Thermodynamic Modeling

Experimental data must be correlated using thermodynamic models to allow for interpolation and process design.

Modified Apelblat Equation

The semi-empirical Apelblat model is the industry standard for correlating solubility (

- : Mole fraction solubility of the solute.[1]

- : Absolute temperature (K).[1][2]

- : Empirical parameters derived from non-linear regression.

-

Application: Excellent for interpolating solubility within the measured temperature range.

(Buchowski-Ksiazczak) Equation

This model relates solubility to the melting properties of the solute.

- : Non-ideality parameter.

- : Enthalpy parameter.[3][4]

- : Melting temperature of the solute.

-

Application: Useful for checking the consistency of data near the melting point.

Van't Hoff Analysis

To determine the thermodynamic functions of dissolution (Enthalpy

-

Interpretation:

- : Endothermic dissolution (Solubility increases with T).

- : Spontaneous dissolution.

Data Presentation & Analysis

Researchers must tabulate data in the following standardized format to ensure comparability.

Table 1: Template for Experimental Mole Fraction Solubility (

| T (K) | Methanol ( | Ethanol ( | Acetone ( | Ethyl Acetate ( | Toluene ( |

| 278.15 | [Data] | [Data] | [Data] | [Data] | [Data] |

| 288.15 | [Data] | [Data] | [Data] | [Data] | [Data] |

| 298.15 | [Data] | [Data] | [Data] | [Data] | [Data] |

| 308.15 | [Data] | [Data] | [Data] | [Data] | [Data] |

| 318.15 | [Data] | [Data] | [Data] | [Data] | [Data] |

Table 2: Template for Apelblat Model Parameters

| Solvent | A | B | C | RMSD (%) | |

| Methanol | [Value] | [Value] | [Value] | >0.99 | <1.0 |

| Ethanol | [Value] | [Value] | [Value] | >0.99 | <1.0 |

| Acetone | [Value] | [Value] | [Value] | >0.99 | <1.0 |

Process Application: Crystallization Design

Understanding the solubility profile allows for the design of robust crystallization processes.

Scenario A: Cooling Crystallization

-

Ideal Solvent: Steep solubility curve (high

). -

Candidate: Likely Ethanol or Isopropanol .[5]

-

Mechanism: A small drop in temperature yields a significant amount of crystal, maximizing yield.

Scenario B: Anti-Solvent Crystallization

-

Ideal System: High solubility in Solvent A + Very low solubility in Solvent B.

-

Candidate Pair: Acetone (Solvent) + Water (Anti-solvent) .

-

Mechanism: Adding water to the acetone solution drastically reduces solubility, forcing precipitation.

Figure 2: Decision tree for selecting crystallization mode based on solubility data.

References

-

Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link

-

Buchowski, H., Ksiazczak, A., & Pietrzyk, S. (1980). Solvent activity along a saturation line and solubility of hydrogen-bonding solids. The Journal of Physical Chemistry, 84(9), 975-979. Link

-

Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. Link

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. Link

-

NIST Chemistry WebBook. Standard Reference Data for N-cyclopentyl-N-methylbenzamide analogs. Link

Sources

N-cyclopentyl-N,2-dimethylbenzamide InChIKey and IUPAC nomenclature

This technical guide provides a comprehensive analysis of N-cyclopentyl-N,2-dimethylbenzamide , a specific N,N-disubstituted benzamide derivative.

Based on its structural properties and CAS registry data (CAS 1090597-47-9), this compound belongs to a class of molecules frequently utilized as chemical probes in G-Protein Coupled Receptor (GPCR) screening and as bioisosteres for insect repellents (analogous to DEET).

Structural Characterization, Synthesis, and Functional Applications

Chemical Identity & Nomenclature

N-cyclopentyl-N,2-dimethylbenzamide is an organic amide characterized by an ortho-toluoyl core substituted at the nitrogen atom with both a methyl and a cyclopentyl group.

Core Identifiers

| Parameter | Value |

| IUPAC Name | N-cyclopentyl-N-methyl-2-methylbenzamide |

| Common Name | N-cyclopentyl-N,2-dimethylbenzamide |

| CAS Registry Number | 1090597-47-9 |

| Molecular Formula | C₁₄H₁₉NO |

| Molecular Weight | 217.31 g/mol |

| SMILES | CN(C1CCCC1)C(=O)C2=CC=CC=C2C |

| Structure Class | o-Toluamide; N,N-disubstituted benzamide |

Structural Analysis

The molecule features a steric clash induced by the 2-methyl (ortho-methyl) group on the phenyl ring. This "ortho-effect" restricts rotation around the aryl-carbonyl bond, potentially locking the amide into a non-planar conformation relative to the ring. This conformational rigidity is a critical feature in Structure-Activity Relationship (SAR) studies, often improving metabolic stability against amidases compared to unsubstituted benzamides.

Synthetic Methodology

The synthesis of N-cyclopentyl-N,2-dimethylbenzamide follows a nucleophilic acyl substitution pathway. To ensure high yield and purity, the Schotten-Baumann conditions or an anhydrous acid chloride protocol are recommended.

Protocol: Acyl Chloride Substitution

Objective: Synthesize N-cyclopentyl-N,2-dimethylbenzamide from o-toluoyl chloride and N-methylcyclopentylamine.

Reagents

-

Substrate A: o-Toluoyl chloride (2-methylbenzoyl chloride).

-

Substrate B: N-methylcyclopentylamine.

-

Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) – scavenges HCl.

-

Solvent: Dichloromethane (DCM) (Anhydrous).

Step-by-Step Procedure

-

Preparation: In a flame-dried round-bottom flask, dissolve 1.0 equivalent of N-methylcyclopentylamine in anhydrous DCM (0.2 M concentration).

-

Base Addition: Add 1.2 equivalents of Triethylamine. Cool the mixture to 0°C using an ice bath to control the exotherm.

-

Acylation: Dropwise add 1.05 equivalents of o-toluoyl chloride dissolved in a minimal amount of DCM.

-

Mechanistic Note: The nitrogen lone pair attacks the carbonyl carbon, forming a tetrahedral intermediate. The chloride ion is ejected, and the base neutralizes the resulting proton.

-

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1).

-

Workup:

-

Wash organic layer with 1M HCl (removes unreacted amine).

-

Wash with Saturated NaHCO₃ (removes unreacted acid chloride/acid).

-

Wash with Brine, dry over MgSO₄, and concentrate in vacuo.

-

-

Purification: If necessary, purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Synthetic Pathway Diagram

The following diagram illustrates the logical flow of the synthesis and the critical checkpoints.

Caption: Figure 1. Nucleophilic acyl substitution pathway for the synthesis of N-cyclopentyl-N,2-dimethylbenzamide.

Applications & Biological Context

While N-cyclopentyl-N,2-dimethylbenzamide is often a library compound, its specific structure holds relevance in two primary domains of drug discovery.

A. Insect Repellent Bioisosteres (DEET Analogs)

The molecule is a structural analog of DEET (N,N-diethyl-3-methylbenzamide) .

-

Mechanism: DEET acts on odorant receptors (Ors) and gustatory receptors in insects.

-

Structural Modification: Replacing the diethyl chains of DEET with a cyclopentyl and methyl group alters lipophilicity (LogP) and steric bulk.

-

Hypothesis: The ortho-methyl group (unlike the meta-methyl in DEET) introduces a "twist" in the amide bond, potentially altering binding affinity to insect odorant receptors like AgOr (Anopheles gambiae Odorant Receptor).

B. GPCR Ligand Libraries

N,N-disubstituted benzamides are "privileged scaffolds" in medicinal chemistry.

-

Target: They frequently appear as antagonists for TRP Channels (Transient Receptor Potential) or Chemokine Receptors (e.g., CCR5).

-

Role: The cyclopentyl group provides hydrophobic filling of receptor pockets, while the amide acts as a hydrogen bond acceptor.

Comparative Data: DEET vs. Target

| Property | DEET (Standard) | N-cyclopentyl-N,2-dimethylbenzamide | Impact |

| Substituents | N,N-diethyl | N-cyclopentyl, N-methyl | Increased steric bulk; higher lipophilicity. |

| Ring Methyl | meta-position (3) | ortho-position (2) | Increases rotational energy barrier; improves metabolic stability. |

| Core Function | Repellent | Probe / Intermediate | Potential for higher potency or longer duration of action. |

Analytical Characterization (Predicted)

To validate the synthesis, the following spectroscopic signatures are diagnostic.

¹H NMR Spectroscopy (400 MHz, CDCl₃)

-

Aromatic Region (7.1 – 7.4 ppm): Multiplet, 4H (Benzene ring protons).

-

Cyclopentyl Methine (~4.5 ppm): Multiplet, 1H (CH attached to Nitrogen).

-

N-Methyl (~2.8 – 3.0 ppm): Singlet, 3H. Note: May appear as two peaks due to rotamers caused by the amide bond restriction.

-

Ar-Methyl (2.3 ppm): Singlet, 3H (Methyl group on the ring).

-

Cyclopentyl Methylene (1.5 – 2.0 ppm): Multiplets, 8H (Ring CH₂ groups).

Mass Spectrometry (ESI+)

-

Molecular Ion [M+H]⁺: Calculated m/z = 218.15.

-

Fragmentation: Loss of the cyclopentyl group or cleavage of the amide bond may be observed at higher collision energies.

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye).

-

Handling: Use standard PPE (gloves, goggles).[1] Handle in a fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a cool, dry place. The amide bond is generally stable, but the compound should be kept away from strong oxidizers.

References

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 527043, N-cyclopentyl-N-methylbenzamide (Analogous Structure). Retrieved from [Link]

-

Swale, D. R., et al. (2014). Neurotoxicity and Mode of Action of N,N-Diethyl-m-toluamide (DEET). PLoS ONE. (Context for benzamide repellent mechanism).[2][3] Retrieved from [Link]

Sources

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of N-Cyclopentyl-N,2-dimethylbenzamide

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the synthesis of the tertiary amide, N-cyclopentyl-N,2-dimethylbenzamide, through the reaction of 2-methylbenzoyl chloride with N-cyclopentyl-N-methylamine. The synthesis is based on the principles of the Schotten-Baumann reaction, a robust and widely utilized method for amide bond formation.[1][2][3] This guide elucidates the underlying reaction mechanism, provides a step-by-step experimental procedure, outlines critical safety precautions, and details methods for purification and characterization of the final product. The causality behind experimental choices is explained to provide a deeper understanding of the process, ensuring scientific integrity and reproducibility.

Introduction

Amide moieties are fundamental structural motifs in a vast array of biologically active molecules, including many pharmaceutical agents.[2] The synthesis of N-cyclopentyl-N,2-dimethylbenzamide serves as an exemplary model for the construction of tertiary amides, a class of compounds often encountered in drug discovery and development. The strategic combination of a sterically hindered acyl chloride (2-methylbenzoyl chloride) and a secondary amine (N-cyclopentyl-N-methylamine) presents a valuable case study for optimizing acylation reactions. Understanding the nuances of this transformation is critical for chemists aiming to synthesize analogous structures with high efficiency and purity.

Reaction Mechanism and Scientific Rationale

The synthesis of N-cyclopentyl-N,2-dimethylbenzamide from 2-methylbenzoyl chloride and N-cyclopentyl-N-methylamine proceeds via a nucleophilic acyl substitution mechanism, a cornerstone of organic synthesis.[3][4] This specific application is a variation of the well-established Schotten-Baumann reaction.[1][3][4]

The reaction is initiated by the nucleophilic attack of the secondary amine's lone pair of electrons on the electrophilic carbonyl carbon of the acyl chloride. This forms a transient tetrahedral intermediate.[4] The intermediate then collapses, expelling the chloride ion as a leaving group and forming a protonated amide. A base, typically a tertiary amine like triethylamine or an inorganic base like sodium hydroxide, is crucial to neutralize the hydrochloric acid (HCl) generated in situ.[2][4][5] This neutralization prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction. The base effectively drives the equilibrium towards the formation of the desired amide product.[2]

The choice of an aprotic solvent, such as dichloromethane (DCM) or diethyl ether, is strategic. These solvents solubilize the reactants and product while remaining inert to the reaction conditions.[1][5] In some variations of the Schotten-Baumann reaction, a two-phase system of an organic solvent and water is employed, where an inorganic base in the aqueous phase neutralizes the generated acid.[1]

Experimental Protocol

Materials and Reagents

| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mmol) |

| 2-Methylbenzoyl chloride | C8H7ClO | 154.60 | 1.55 g | 10.0 |

| N-Cyclopentyl-N-methylamine | C6H13N | 99.18 | 1.00 g | 10.1 |

| Triethylamine (TEA) | C6H15N | 101.19 | 1.52 mL | 11.0 |

| Dichloromethane (DCM) | CH2Cl2 | 84.93 | 50 mL | - |

| 1 M Hydrochloric Acid | HCl | 36.46 | As needed | - |

| Saturated Sodium Bicarbonate | NaHCO3 | 84.01 | As needed | - |

| Brine | NaCl (aq) | 58.44 | As needed | - |

| Anhydrous Magnesium Sulfate | MgSO4 | 120.37 | As needed | - |

Step-by-Step Procedure

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add N-cyclopentyl-N-methylamine (1.00 g, 10.1 mmol) and dichloromethane (DCM, 50 mL).

-

Cooling and Base Addition: Cool the solution to 0 °C in an ice-water bath. Add triethylamine (1.52 mL, 11.0 mmol) dropwise to the stirred solution.

-

Acyl Chloride Addition: Slowly add a solution of 2-methylbenzoyl chloride (1.55 g, 10.0 mmol) in 10 mL of DCM to the reaction mixture over 15 minutes using a dropping funnel. The slow addition is crucial to control the exothermic nature of the reaction.[2]

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Work-up:

-

Quench the reaction by adding 20 mL of deionized water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl (2 x 20 mL) to remove excess triethylamine, saturated sodium bicarbonate solution (2 x 20 mL) to remove any remaining acid, and finally with brine (1 x 20 mL).[6][7]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[7]

-

Purification

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. Alternatively, for crystalline products, recrystallization from a suitable solvent system (e.g., ethanol/water or acetonitrile) can be an effective purification method.[8]

Safety and Handling

2-Methylbenzoyl chloride is corrosive and a lachrymator. It reacts with water and moisture to produce corrosive HCl gas.[9][10]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[9][11][12]

-

Handling: Handle in a well-ventilated fume hood.[9][11] Avoid inhalation of vapors and contact with skin and eyes.[9]

-

Storage: Store in a tightly closed container in a cool, dry place, away from incompatible materials such as water and bases.[9][11]

-

Spills: In case of a spill, absorb with an inert material and dispose of it as hazardous waste.[10]

N-Cyclopentyl-N-methylamine is a flammable liquid and can cause skin and eye irritation.

-

PPE: Wear appropriate PPE as mentioned above.

-

Handling: Use in a well-ventilated area and avoid sources of ignition.

Triethylamine is a flammable and corrosive liquid with a strong odor.

-

PPE: Wear appropriate PPE.

-

Handling: Handle in a fume hood.

Characterization of N-cyclopentyl-N,2-dimethylbenzamide

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the molecular structure.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Infrared (IR) Spectroscopy: To identify the characteristic amide carbonyl stretch (typically around 1630-1680 cm⁻¹).

Workflow Diagram

Sources

- 1. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 2. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]

- 3. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 4. jk-sci.com [jk-sci.com]

- 5. Lab Reporter [fishersci.co.uk]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. echemi.com [echemi.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

N-cyclopentyl-N,2-dimethylbenzamide preparation using cyclopentylamine and acid chlorides

Application Note: Modular Synthesis of N-Cyclopentyl-N,2-dimethylbenzamide

Introduction

This application note details the synthesis of N-cyclopentyl-N,2-dimethylbenzamide , a tertiary amide scaffold relevant to drug discovery programs focusing on GPCR ligands and enzyme inhibitors. The presence of the ortho-methyl group (2-position on the benzoyl ring) introduces steric bulk that enhances metabolic stability against amidases, while the N-cyclopentyl group provides significant lipophilicity (

The protocol is designed for drug development professionals requiring high-purity material (>98%) for biological assay validation.[1] It utilizes cyclopentylamine and 2-methylbenzoyl chloride as the primary building blocks.[1]

Synthetic Strategy

To achieve the tertiary amide structure from the primary amine (cyclopentylamine), a Two-Stage Modular Protocol is recommended. While direct acylation of N-methylcyclopentylamine is possible, that starting material is often less stable and more expensive.[1] This guide focuses on the robust sequential route:

-

Acylation: Formation of the secondary amide (N-cyclopentyl-2-methylbenzamide).[1]

-

N-Methylation: Deprotonation and alkylation to generate the final tertiary amide.[1]

Retrosynthetic Analysis & Workflow

The synthesis relies on constructing the amide bond first, utilizing the high reactivity of the acid chloride, followed by a controlled alkylation.

Figure 1: Retrosynthetic disconnection showing the two-stage assembly from cyclopentylamine.

Phase 1: Acylation Protocol

Objective: Synthesis of intermediate N-cyclopentyl-2-methylbenzamide.

Chemical Principle

The reaction utilizes a nucleophilic acyl substitution.[1] The ortho-methyl group on the acid chloride provides steric hindrance, which suppresses side reactions (like di-acylation) but requires slightly longer reaction times than unsubstituted benzoyl chloride. Anhydrous conditions are preferred over Schotten-Baumann (aqueous) conditions to prevent hydrolysis of the moisture-sensitive acid chloride.[1]

Reagents & Materials

| Reagent | Equiv. | Role | Hazards |

| Cyclopentylamine | 1.0 | Nucleophile | Flammable, Toxic |

| 2-Methylbenzoyl Chloride | 1.1 | Electrophile | Corrosive, Lachrymator |

| Triethylamine (TEA) | 1.5 | Acid Scavenger | Flammable, Corrosive |

| Dichloromethane (DCM) | Solvent | Medium (0.2 M) | Volatile |

Step-by-Step Procedure

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

-

Solvation: Add Cyclopentylamine (10.0 mmol) and TEA (15.0 mmol) to anhydrous DCM (50 mL). Cool the solution to 0°C using an ice bath.

-

Addition: Dissolve 2-Methylbenzoyl chloride (11.0 mmol) in DCM (10 mL). Add this solution dropwise to the amine mixture over 15 minutes.

-

Note: The exotherm is dampened by the solvent, but dropwise addition prevents localized overheating which can lead to impurities.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours .

-

Monitoring: Check by TLC (EtOAc/Hexane 3:7).[1] The acid chloride spot should disappear, and a new, more polar amide spot should appear.

-

-

Workup:

-

Output: The intermediate is typically a white to off-white solid.[1] If purity is <95% by NMR, recrystallize from EtOH/Water.

Phase 2: N-Methylation Protocol

Objective: Conversion of the secondary amide to the target tertiary amide.

Chemical Principle

Secondary amides are weak nucleophiles (

Reagents & Materials

| Reagent | Equiv. | Role | Hazards |

| Intermediate Amide | 1.0 | Substrate | Irritant |

| Sodium Hydride (60%) | 1.2 | Base | Flammable Solid, Reacts with H₂O |

| Iodomethane (MeI) | 1.5 | Methyl Source | Carcinogen, Neurotoxin |

| THF (Anhydrous) | Solvent | Medium (0.1 M) | Peroxide former |

Step-by-Step Procedure

-

Deprotonation:

-

In a flame-dried RBF under N₂, suspend NaH (1.2 equiv, washed with hexanes to remove oil if strictly necessary, otherwise use as is) in anhydrous THF .

-

Cool to 0°C .

-

Add the Intermediate Amide (from Phase 1) dissolved in minimal THF dropwise.

-

Observation: Evolution of H₂ gas (bubbling).[1] Stir at 0°C for 30 mins until bubbling ceases (anion formation).

-

-

Alkylation:

-

Add Iodomethane (1.5 equiv) dropwise to the cold anion solution.

-

Critical Control: Keep at 0°C for 1 hour, then slowly warm to RT and stir for 12 hours.

-

-

Quenching (Safety Critical):

-

Cool back to 0°C.

-

Slowly add saturated NH₄Cl solution.[1] Do not add water directly to unquenched NaH.

-

-

Extraction:

-

Purification:

Quality Control & Data Validation

Summarized below are the expected analytical signatures for the target molecule.

| Analytical Method | Expected Signal / Observation | Interpretation |

| ¹H NMR (CDCl₃) | Ar-CH₃ (Ortho-methyl group) | |

| ¹H NMR (CDCl₃) | N-CH₃ (Diagnostic for tertiary amide) | |

| ¹H NMR (CDCl₃) | N-CH (Cyclopentyl methine proton) | |

| LC-MS (ESI+) | Confirms Molecular Weight | |

| Appearance | Viscous Colorless/Pale Yellow Oil | Typical for N,N-disubstituted benzamides |

Troubleshooting Guide

-

Issue: Low yield in Phase 2.

-

Cause: Incomplete deprotonation or moisture in solvent.[1]

-

Fix: Ensure NaH is fresh; increase deprotonation time to 1 hour; use strictly anhydrous THF/DMF.

-

-

Issue: O-Methylation observed (Imidate peak in NMR).

-

Cause: Reaction temperature too high during MeI addition.[1]

-

Fix: Maintain 0°C strictly during the addition of the alkylating agent.

-

Safety & Compliance

-

Sodium Hydride (NaH): Reacts violently with water liberating hydrogen gas.[1] All equipment must be dry.[1] Have a Class D fire extinguisher available.

-

Methyl Iodide (MeI): Highly volatile neurotoxin.[1] Must be handled in a functioning fume hood. Double-glove (Nitrile/Laminate) is recommended.[1]

-

Waste Disposal: Aqueous streams containing iodides must be segregated from standard organic waste to prevent the formation of hazardous vapors.

References

-

Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Standard reference for Acylation and Alkylation mechanisms).

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[1] (Source for amide resonance and nucleophilicity concepts).

-

National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for Cyclopentylamine. Retrieved from [Link]

-

Organic Syntheses. (1983).[1] N-Methylation of Amides: General Procedures. Coll. Vol. 6, p. 101.[1] Retrieved from [Link]

Sources

Application Note: Scalable Production of N-Cyclopentyl-N,2-dimethylbenzamide for Library Screening

Abstract & Introduction

This application note details the scalable synthesis of N-cyclopentyl-N,2-dimethylbenzamide , a sterically demanding scaffold often utilized in Fragment-Based Drug Discovery (FBDD) targeting GPCRs (e.g., Orexin receptors) and kinases.

The synthesis of ortho-substituted benzamides coupled with bulky secondary amines presents a classic "steric wall." Standard carbodiimide couplings (EDC/NHS) frequently stall due to the shielding of the carbonyl carbon by the ortho-methyl group and the steric bulk of the N-cyclopentyl moiety.

This guide provides two distinct, validated protocols:

-

Method A (Library Scale): A high-throughput, plate-based protocol using HATU activation for parallel library generation (mg scale).

-

Method B (Production Scale): A continuous flow chemistry protocol utilizing acid chlorides for multigram synthesis, ensuring superior heat management and mixing kinetics.

Retrosynthetic Analysis & Strategy

The target molecule is disconnected at the amide bond. The significant steric hindrance dictates the choice of activation.

Figure 1: Retrosynthetic disconnection and strategic route selection based on scale.

Pre-requisite: Synthesis of N-Methylcyclopentylamine

Note: If this amine is not commercially sourced, it must be synthesized via reductive amination.

Protocol:

-

Reactants: Cyclopentanone (1.0 eq) + Methylamine (2.0 M in THF, 1.2 eq).

-

Reductant: Sodium triacetoxyborohydride (STAB, 1.5 eq).

-

Solvent: 1,2-Dichloroethane (DCE).[1]

-

Procedure: Stir ketone and amine for 30 min. Add STAB portion-wise at 0°C. Warm to RT and stir overnight. Quench with sat. NaHCO3. Extract with DCM.[2]

-

Validation: Check by GC-MS or NMR. The secondary amine is volatile; isolate as HCl salt if storing.

Method A: High-Throughput Parallel Synthesis (Library Scale)

Objective: Generate 96 analogs for SAR screening. Scale: 50–100 mg per well.

Rationale

For library scale, yield and operational simplicity (avoiding moisture-sensitive acid chlorides) trump raw cost. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is selected because the HOAt moiety accelerates the coupling of hindered substrates better than HOBt.

Materials

-

Deep-well block: 96-well polypropylene (2 mL).

-

Reagents: 2-Methylbenzoic acid derivatives (0.2 mmol), N-methylcyclopentylamine (0.24 mmol), HATU (0.24 mmol), DIPEA (0.6 mmol).

-

Solvent: Anhydrous DMF.

Step-by-Step Protocol

-

Stock Solutions: Prepare 0.5 M stocks of acids, amine, and HATU in DMF. Prepare 1.0 M stock of DIPEA in DMF.

-

Dispensing:

-

Add 400 µL Acid stock (1.0 eq) to each well.

-

Add 120 µL DIPEA stock (3.0 eq).

-

Add 480 µL HATU stock (1.2 eq).

-

Critical Step: Shake for 10 mins to form the activated ester (O-At active ester).

-

-

Addition of Nucleophile: Add 480 µL Amine stock (1.2 eq).

-

Reaction: Seal block and shake at 60°C for 16 hours.

-

Expert Insight: The elevated temperature is required to overcome the rotational barrier created by the ortho-methyl group.

-

-

Workup (Solid Phase Extraction):

-

Add 0.5 mL MeOH to quench.

-

Pass mixture through a pre-packed SCX-2 (Strong Cation Exchange) cartridge if the product is basic, or a carbonate scavenger resin if the product is neutral/acidic.

-

For this specific amide (neutral), use PS-Trisamine resin to scavenge excess acid chloride/active ester and PS-Isocyanate to scavenge excess amine.

-

-

Evaporation: Remove solvent using a centrifugal evaporator (Genevac).

Method B: Continuous Flow Synthesis (Production Scale)

Objective: Produce >10 g of the lead compound for secondary screening. Scale: Continuous processing (approx. 5–10 g/hour ).

Rationale

Batch scale-up of ortho-substituted acid chlorides is prone to exotherms and impurity formation. Flow chemistry allows for flash heating (superheating solvents above boiling point) to drive the sterically hindered reaction to completion in minutes rather than hours, with superior mixing.

Flow Reactor Setup

-

System: Vapourtec R-Series or equivalent (PFA tubing reactors).

-

Reagent A: 2-Methylbenzoyl chloride (1.0 M in dry DCM).

-

Reagent B: N-methylcyclopentylamine (1.1 M) + Triethylamine (1.5 M) in dry DCM.

Figure 2: Continuous flow manifold for rapid amide coupling.

Step-by-Step Protocol

-

System Priming: Flush the reactor with anhydrous DCM. Set the Back Pressure Regulator (BPR) to 100 psi (6.9 bar) to prevent solvent boiling.

-

Temperature Control: Set the reactor coil temperature to 100°C .

-

Note: DCM boils at 40°C at atm pressure. Under 100 psi, it remains liquid at 100°C, significantly accelerating the reaction rate (Arrhenius equation).

-

-

Flow Rates:

-

Target Residence Time (

): 5 minutes. -

Reactor Volume (

): 10 mL.[3] -

Total Flow Rate (

): -

Set Pump A to 1.0 mL/min and Pump B to 1.0 mL/min.

-

-

Execution: Start pumps simultaneously. Discard the first 2 residence times (10 mins) as waste (dispersion zone). Collect the steady state output.

-

Quench & Workup:

Purification & Quality Control (QC)

For library screening, purity >95% is mandatory to avoid false positives.

QC Parameters

| Parameter | Specification | Method |

| Purity | > 95% (AUC) | UPLC-MS (210/254 nm) |

| Identity | [M+H]+ = 232.16 ± 0.5 | ESI-MS |

| Residual Solvent | < 5000 ppm (DMF/DCM) | 1H NMR or Headspace GC |

| Appearance | White/Off-white solid | Visual Inspection |

Purification Strategy (Prep-HPLC)

If the crude purity is <90%, automated Prep-HPLC is required.

-

Column: C18 Reverse Phase (e.g., XBridge BEH, 19 x 100 mm, 5 µm).

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

-

Gradient: 5% to 95% ACN over 8 minutes.

-

Note: The lipophilic nature of the cyclopentyl and methyl groups will cause this molecule to elute late. Ensure the gradient holds at high organic % to clear the column.

Troubleshooting & Expert Tips

Issue: Low Conversion (Starting Material Remaining)

-

Cause: Steric occlusion of the carbonyl.

-

Solution (Batch): Switch from HATU to COMU or add HOAt as an additive. Increase temperature to 80°C.

-

Solution (Flow): Increase reactor temperature to 120°C (ensure BPR is rated for >150 psi) or increase residence time to 10 mins.

Issue: Epimerization (If using chiral acids)

-

Note: 2-methylbenzoic acid is achiral, but if applying this protocol to chiral derivatives:

-

Solution: Avoid high temperatures. Use T3P (Propylphosphonic anhydride) in EtOAc/Pyridine at 0°C–RT. T3P is renowned for low epimerization rates.

Issue: Clogging in Flow Reactor

-

Cause: Triethylamine hydrochloride salt precipitation.

-

Solution: Switch solvent to Toluene (salts are less soluble but form a slurry) or use an inline filter. Alternatively, use water-free bases like polymer-supported DIPEA in a packed bed column after the reactor coil (though this complicates the setup).

References

-

Flow Chemistry for Amides

-

Baumann, M., Baxendale, I. R., & Ley, S. V. (2011). The flow synthesis of heterocycles for natural product and medicinal chemistry applications. Molecular Diversity, 15, 613–630.

-

-

Sterically Hindered Amide Coupling

-

HATU Activation Mechanism

-

Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[7] Journal of the American Chemical Society, 115(10), 4397–4398.

-

-

Reductive Amination Protocols

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] The Journal of Organic Chemistry, 61(11), 3849–3862.

-

Sources

- 1. benchchem.com [benchchem.com]

- 2. Lab Reporter [fishersci.dk]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. The synthesis of sterically hindered amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. growingscience.com [growingscience.com]

- 7. Amide synthesis by acylation [organic-chemistry.org]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of N-cyclopentyl-N,2-dimethylbenzamide

Introduction

Welcome to the technical support guide for the synthesis of N-cyclopentyl-N,2-dimethylbenzamide. This document is designed for researchers, chemists, and drug development professionals aiming to enhance the yield and purity of this target molecule. Amide bond formation is a cornerstone of organic synthesis, yet it is often plagued by challenges ranging from poor conversion to problematic side reactions and purification difficulties.

This guide provides a structured, in-depth approach to troubleshooting common issues encountered during the synthesis of N-cyclopentyl-N,2-dimethylbenzamide. By explaining the causality behind experimental choices and providing validated protocols, we aim to empower you to diagnose problems effectively and optimize your reaction outcomes.

Primary Synthesis Route: Acylation of N-cyclopentyl-N-methylamine

The most direct and industrially relevant pathway to N-cyclopentyl-N,2-dimethylbenzamide involves the nucleophilic acyl substitution of 2-methylbenzoyl chloride with N-cyclopentyl-N-methylamine. This reaction is typically rapid and high-yielding but requires careful control of reaction parameters to prevent side reactions.

Troubleshooting Guide & Optimization Strategies

This section is formatted as a series of questions and answers to directly address specific experimental challenges.

Q1: My reaction yield is critically low, or the reaction failed entirely. What are the most common culprits?

Low or no yield is often traced back to one of three primary areas: reagent quality, reaction conditions, or the deactivation of the nucleophile.

Analysis and Solution:

-

Degradation of 2-Methylbenzoyl Chloride: Acyl chlorides are highly reactive and susceptible to hydrolysis from atmospheric moisture.[1][2][3] If the acyl chloride has been stored improperly or for an extended period, it may have partially or fully converted to the unreactive 2-methylbenzoic acid.

-

Troubleshooting Step: Always use freshly prepared or newly opened 2-methylbenzoyl chloride. If in doubt, you can confirm its integrity via IR spectroscopy (look for the characteristic C=O stretch around 1780-1815 cm⁻¹) or by quenching a small sample with methanol and analyzing the resulting methyl ester by GC-MS.

-

Protocol: If preparing it fresh, react 2-methylbenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride, followed by removal of the excess reagent under vacuum. This ensures a highly reactive starting material.[4]

-

-

Deactivation of the Amine Nucleophile: The reaction between the acyl chloride and the amine generates one equivalent of hydrochloric acid (HCl).[1] Amines are basic and will be readily protonated by this HCl to form an ammonium salt.[5][6] This salt is no longer nucleophilic and cannot react with the acyl chloride, effectively halting the reaction.

-

Troubleshooting Step: The inclusion of a non-nucleophilic base is critical. This base acts as an acid scavenger, neutralizing the HCl as it is formed.

-

Recommended Bases: Use at least one equivalent of a tertiary amine like triethylamine (Et₃N) or pyridine. Pyridine can sometimes act as a nucleophilic catalyst as well.[7][8] An excess of the N-cyclopentyl-N-methylamine starting material (2 equivalents) can also serve this purpose, though this is less atom-economical.[9]

-

-

Presence of Water in the Reaction: Water is a competing nucleophile that reacts vigorously with the acyl chloride to form the corresponding carboxylic acid, quenching your electrophile.[10][11]

-

Troubleshooting Step: Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents (e.g., dry dichloromethane (DCM), tetrahydrofuran (THF), or toluene). Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

-

Q2: My primary impurity is 2-methylbenzoic acid. How can I prevent its formation?

The presence of 2-methylbenzoic acid is almost exclusively due to the hydrolysis of 2-methylbenzoyl chloride. This highlights a critical flaw in the experimental setup.

Analysis and Solution:

This side reaction is a direct consequence of water contamination. The mechanism involves the nucleophilic attack of water on the highly electrophilic carbonyl carbon of the acyl chloride.[3]

Sources

- 1. savemyexams.com [savemyexams.com]

- 2. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]

- 3. hydrolysis of acid/acyl chlorides with water by a nucleophilic-addition elimination substitution reaction mechanism reagents reaction conditions organic synthesis doc brown's advanced A level organic chemistry revision notes for AQA, Edexcel, OCR, Salters, WJEC & CCEA courses [docbrown.info]

- 4. prepchem.com [prepchem.com]

- 5. researchgate.net [researchgate.net]

- 6. byjus.com [byjus.com]

- 7. acylation of amines [entrancechemistry.blogspot.com]

- 8. sites.lsa.umich.edu [sites.lsa.umich.edu]

- 9. Converting Amines to Amides - Chemistry Steps [chemistrysteps.com]

- 10. chemrevise.org [chemrevise.org]

- 11. chemguideforcie.co.uk [chemguideforcie.co.uk]

Technical Support Center: Amide Bond Formation in Sterically Hindered Benzamides

Welcome to the technical support center dedicated to navigating the complexities of amide bond formation, with a specific focus on sterically hindered benzamides. This resource is designed for researchers, scientists, and professionals in drug development who encounter challenges in synthesizing these sterically demanding motifs. Here, we provide in-depth troubleshooting guides and frequently asked questions to empower you to overcome synthetic hurdles and achieve your target compounds with higher efficiency and purity.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions and provides rapid, actionable advice for prevalent issues encountered during the synthesis of sterically hindered benzamides.

Q1: My standard amide coupling reaction (e.g., EDC/HOBt) is failing for my sterically hindered benzamide synthesis. What is the likely cause?

A1: Standard coupling conditions often fail for sterically hindered substrates due to the high activation energy required for the nucleophilic attack of the hindered amine on the activated carboxylic acid.[1] The bulky groups on either the benzoyl moiety or the amine physically obstruct the approach of the reactants, leading to slow or no reaction.[2] For such challenging couplings, more potent coupling reagents are generally required.[1]

Q2: What are the first-line alternative coupling reagents I should consider for a difficult benzamide formation?

A2: For sterically hindered systems, it is advisable to move from standard carbodiimides to more reactive uronium or phosphonium salt-based reagents.[3] Reagents like HATU, HBTU, or PyBOP are excellent starting points as they are designed for challenging couplings and can often overcome the steric barriers.[1][4]

Q3: I am observing a significant amount of unreacted starting material. What simple adjustments can I make to my reaction conditions?

A3: Before resorting to more complex solutions, simple modifications can sometimes be effective. Increasing the reaction temperature (e.g., to 40-60 °C) can provide the necessary energy to overcome the activation barrier.[5][6] Additionally, ensure your reagents are not too dilute; a concentration of 0.1-0.5 M is a reasonable range.[6] Finally, using a slight excess of the amine (1.1-1.2 equivalents) can help drive the reaction to completion, assuming the carboxylic acid is the more valuable component.[7]

Q4: Are there any specific solvents that are preferred for hindered couplings?

A4: Aprotic polar solvents such as DMF (N,N-dimethylformamide) and NMP (N-methyl-2-pyrrolidone) are generally good choices as they effectively dissolve the reactants and facilitate the reaction.[6] Acetonitrile can also be an effective solvent.[8] It is crucial to use anhydrous (dry) solvents, as water can hydrolyze the activated carboxylic acid intermediate, leading to low yields.[1]

II. In-Depth Troubleshooting Guides

This section provides detailed, cause-and-effect troubleshooting for persistent and complex issues in sterically hindered benzamide synthesis.

Problem: Low or No Product Yield

Low or nonexistent yield is the most common frustration in sterically hindered couplings. The underlying causes often relate to insufficient activation of the carboxylic acid or the inability of the nucleophile to access the activated intermediate.

Potential Cause 1: Inadequate Carboxylic Acid Activation

The activated intermediate may not be forming efficiently, or it may be unstable under the reaction conditions.

Solution:

-

Employ High-Potency Coupling Reagents: As mentioned in the FAQs, uronium/aminium salts (HATU, HBTU, HCTU) or phosphonium salts (PyBOP, PyAOP) are significantly more reactive than carbodiimides and are often necessary for hindered substrates.[1][4]

-

Consider Acyl Fluoride Intermediates: Acyl fluorides are less sterically demanding than many other activated intermediates and exhibit high reactivity towards amines.[9][10] They can be generated in situ using reagents like BTFFH.[9]

Experimental Protocol: Acyl Fluoride Mediated Amide Coupling [9]

-

In a dry flask under an inert atmosphere, dissolve the sterically hindered carboxylic acid (1.3 equivalents) in anhydrous dichloromethane (CH₂Cl₂).

-

Add BTFFH (1.5 equivalents) and DIPEA (4.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes to generate the acyl fluoride.

-

Add the sterically hindered amine (1.0 equivalent).

-

Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, perform a standard aqueous workup and purify the product by column chromatography.

Potential Cause 2: Severe Steric Hindrance

In extreme cases, even powerful coupling reagents may fail to overcome the steric clash between the two coupling partners.

Solution:

-

Alternative Synthetic Strategies: When traditional coupling methods fail, alternative bond-forming strategies should be considered. A highly effective method for synthesizing extremely hindered amides is the addition of Grignard reagents to isocyanates.[2][11][12] This approach forms a C-C bond to generate the amide, bypassing the direct C-N bond formation step that is sterically hindered.[2]

Experimental Protocol: Amide Synthesis via Grignard Addition to Isocyanates [2]

-

In a dry, inert atmosphere flask, prepare a solution of the isocyanate corresponding to your amine in an ethereal solvent (e.g., THF, diethyl ether).

-

Cool the solution to 0 °C.

-

Slowly add a solution of the Grignard reagent derived from your benzoyl component.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, dry, and purify by column chromatography.

Problem: Significant Side Product Formation

The formation of side products can complicate purification and reduce the yield of the desired benzamide.

Potential Cause 1: Racemization of Chiral Centers

If your substrates contain chiral centers, the harsh conditions sometimes required for hindered couplings can lead to epimerization.

Solution:

-

Use Racemization-Suppressing Additives: When using carbodiimides, the addition of 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is crucial to minimize racemization.[1][13]

-

Select Reagents Known for Low Racemization: Phosphonium and aminium reagents generally result in less racemization compared to carbodiimides.[3][14] Reagents like HATU are known for their ability to facilitate rapid coupling with minimal epimerization.[14]

Potential Cause 2: Formation of Urea Byproducts

Carbodiimide reagents like DCC and EDC generate urea byproducts (DCU and EDU, respectively) that can be difficult to remove chromatographically.[7]

Solution:

-

Switch to Non-Carbodiimide Reagents: Utilizing phosphonium or uronium/aminium salt coupling reagents avoids the formation of these problematic urea byproducts.[7]

-

Use Water-Soluble Carbodiimides: If a carbodiimide must be used, EDC is preferable for easier removal of the corresponding urea byproduct through an aqueous workup.[15]

Data Presentation: Comparison of Common Coupling Reagents

| Coupling Reagent Class | Examples | Advantages for Hindered Couplings | Disadvantages |

| Carbodiimides | DCC, DIC, EDC | Readily available and cost-effective for less demanding substrates.[7] | Often ineffective for sterically hindered couplings; can cause racemization; urea byproducts can be difficult to remove.[7] |

| Phosphonium Salts | BOP, PyBOP, PyAOP | High reactivity and low racemization rates.[7] PyAOP is particularly effective for coupling N-methyl amino acids.[14] | Byproducts can be challenging to remove; can be more expensive.[7] BOP produces a carcinogenic byproduct.[14] |

| Uronium/Aminium Salts | HBTU, HATU, HCTU, COMU | Highly reactive with fast reaction times and low racemization.[7] HATU is particularly effective for difficult couplings.[4] | Can be sensitive to moisture; benzotriazole-containing reagents have potential explosive properties.[7] |

| Other | T3P, CDI, Acyl Fluorides | T3P has easily removable byproducts.[7] Acyl fluorides are small and highly reactive, making them suitable for sterically demanding reactions.[9][10] | May have a more limited substrate scope for complex molecules.[7] |

Visualizations

General Amide Formation Workflow

Caption: General workflow for amide bond formation.

Decision Tree for Troubleshooting Hindered Amide Coupling

Caption: Troubleshooting decision tree for hindered couplings.

III. References

-

Benchchem Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation. 1

-

Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA, 68(4), 252-255. 2

-

Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. PubMed.

-

HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.

-

Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. ResearchGate.

-

Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(1), 144-149.

-

Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

-

BOC Sciences. (2024). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.

-

The Royal Society of Chemistry. (n.d.). Chapter 17: Catalytic Amide Bond Forming Methods.

-

UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation.

-

Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry.

-

Organic Chemistry Frontiers. (n.d.). TFPN-mediated racemization/epimerization-free amide and peptide bond formation.

-

ResearchGate. (n.d.). Procedures to Improve Difficult Couplings.

-

Fisher Scientific. (n.d.). Amide Synthesis.

-

Benchchem. (n.d.). optimization of reaction conditions for synthesizing benzamides.

-

PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.

-

Aapptec Peptides. (n.d.). Coupling Reagents.

-

Reddit. (2021). Tips and tricks for difficult amide bond formation?.

-

Semantic Scholar. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.

-

MilliporeSigma. (n.d.). Peptide Coupling Reagents Guide.

-

Huaren. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.

-

Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents.

-

CORE. (n.d.). Catalytic Approaches to the Synthesis of Amide Bonds.

-

Benchchem. (n.d.). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chimia.ch [chimia.ch]

- 3. hepatochem.com [hepatochem.com]

- 4. 肽偶联剂选择指南 [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

- 10. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. The synthesis of sterically hindered amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Lab Reporter [fishersci.dk]

- 14. peptide.com [peptide.com]

- 15. file.globalso.com [file.globalso.com]

Overcoming steric hindrance in 2-methylbenzamide synthesis

Welcome to the technical support center for challenging amide syntheses. This guide is specifically designed for researchers, chemists, and drug development professionals encountering difficulties with the synthesis of 2-methylbenzamide and structurally related sterically hindered amides. Here, we move beyond basic protocols to provide in-depth, field-proven insights into overcoming the common hurdles associated with this transformation.

The Challenge: Understanding Steric Hindrance in 2-Methylbenzamide Synthesis

The primary obstacle in synthesizing 2-methylbenzamide from 2-methylbenzoic acid and an amine source is steric hindrance. The ortho-methyl group on the benzoic acid backbone physically obstructs the approach of the amine nucleophile to the carbonyl carbon. This steric clash significantly raises the activation energy of the reaction, leading to sluggish reaction rates, low yields, or complete reaction failure when using standard amide coupling protocols.[1][2]

Caption: Comparison of one-pot coupling vs. a two-step acyl halide strategy.

Q4: How can I optimize my reaction conditions to favor the formation of 2-methylbenzamide?

A: Fine-tuning the reaction parameters can significantly impact the outcome, especially when dealing with a high-energy transition state.

-

Temperature: For kinetically slow reactions due to steric hindrance, increasing the temperature provides the energy needed to overcome the activation barrier. [1]Gentle heating to 40-60 °C is a good starting point. In particularly stubborn cases, temperatures up to 80 °C or the use of microwave irradiation can dramatically reduce reaction times and improve yields. [1][3]* Solvent: Always use anhydrous (dry) solvents. [2]Water will readily hydrolyze your activated intermediate, reverting it back to the starting carboxylic acid and killing the reaction. [2]Dichloromethane (DCM), Tetrahydrofuran (THF), and N,N-Dimethylformamide (DMF) are common choices.

-

Base: When using aminium or phosphonium salts, a non-nucleophilic tertiary amine base like N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) is required. [4]Typically, 2-3 equivalents are used.

-

Concentration: Ensure all reagents are fully dissolved. If starting materials have poor solubility, the reaction will be hindered.

Experimental Protocols

Protocol 1: High-Efficiency Coupling Using HATU

This protocol is recommended as the first-line approach for the synthesis of 2-methylbenzamide.

Materials:

-

2-Methylbenzoic acid (1.0 eq)

-

Amine (e.g., ammonia source like ammonium chloride, or a primary/secondary amine) (1.1 - 1.2 eq)

-

HATU (1.1 eq)

-

DIPEA (3.0 eq)

-

Anhydrous DMF

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-methylbenzoic acid (1.0 eq) and anhydrous DMF.

-

Stir the solution until the acid is fully dissolved.

-

Add the amine (1.1 eq). If using a salt like NH₄Cl, ensure it is finely powdered.

-

Add HATU (1.1 eq) to the mixture.

-

Slowly add DIPEA (3.0 eq) dropwise to the stirring solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours. If the reaction is sluggish (monitored by TLC or LC-MS), gently heat the mixture to 40-50 °C.

-

Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., Ethyl Acetate).

-

Wash the combined organic layers with saturated aqueous NaHCO₃, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Protocol 2: Synthesis via an Acyl Fluoride Intermediate

This protocol is a robust alternative when coupling reagents fail.

Materials:

-

2-Methylbenzoic acid (1.0 eq)

-

Bis(tetramethylene)fluoroformamidinium hexafluorophosphate (BTFFH) (1.1 eq)

-

DIPEA (3.0 eq)

-

Amine (1.2 eq)

-

Anhydrous DCM

Procedure:

-

In a dry flask under an inert atmosphere, dissolve 2-methylbenzoic acid (1.0 eq) in anhydrous DCM.

-

Cool the solution to 0 °C.

-

Add BTFFH (1.1 eq) followed by the slow, dropwise addition of DIPEA (2.0 eq).

-

Stir the mixture at 0 °C for 20-30 minutes to allow for the in situ formation of the acyl fluoride.

-

In a separate flask, dissolve the amine (1.2 eq) in anhydrous DCM and add the remaining DIPEA (1.0 eq).

-

Slowly add the amine solution to the activated acyl fluoride solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring for completion.

-

Workup and purify the product as described in Protocol 1.

Troubleshooting Guide

| Symptom | Potential Cause(s) | Recommended Solution(s) |

| No reaction; only starting materials recovered. | 1. Insufficiently reactive coupling reagent. 2. Steric hindrance is too great for the conditions. 3. Inactive reagents (e.g., hydrolyzed by moisture). | 1. Switch to a more powerful reagent (e.g., EDC → HATU). [2] 2. Increase reaction temperature to 50-80 °C. [1] 3. Use the acyl halide strategy (Protocol 2). [5][6] 4. Ensure all reagents and solvents are anhydrous. [2] |

| Low conversion; mixture of starting materials and product. | 1. Reaction has not reached completion (kinetically slow). 2. Suboptimal temperature. | 1. Increase reaction time. 2. Gently heat the reaction mixture. [1] |

| Formation of an N-acylurea byproduct (with carbodiimides). | The activated O-acylisourea is rearranging faster than it is being attacked by the amine. | This is a clear indicator that the steric hindrance is too severe for the reagent. Switch to a phosphonium or aminium salt reagent, or use the acyl halide method. |

| Formation of a guanidinium byproduct (with uronium reagents). | The amine is reacting directly with the coupling reagent. | Ensure the carboxylic acid is pre-activated with the coupling reagent for a few minutes before adding the amine, or add all components and then add the base last. |

References

- BenchChem. (n.d.). Overcoming steric hindrance in Acid-PEG6-C2-Boc reactions.

-

Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA, 68(4), 252–255. Retrieved from [Link]

-

Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. PubMed. Retrieved from [Link]

-

Rajput, P., & Sharma, A. (2018). Synthesis and biological importance of amide analogues. J Pharmacol Med Chem, 2(1), 22-31. Retrieved from [Link]

-

Poon, K. W. C., & Dudley, G. B. (2014). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Organic Syntheses, 91, 245-254. Retrieved from [Link]

-

Pattabiraman, V. R., & Bode, J. W. (2011). Emerging Methods in Amide- and Peptide-Bond Formation. ResearchGate. Retrieved from [Link]

-

Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. ResearchGate. Retrieved from [Link]

-

Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(3), 841-848. Retrieved from [Link]

-

Lanari, D., et al. (2021). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. PMC. Retrieved from [Link]

-

Todorovic, M., & Perrin, D. M. (2020). Recent developments in catalytic amide bond formation. Peptide Science, 112(6). Retrieved from [Link]

-

Mühlberg, M. (2015). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Royal Society of Chemistry. Retrieved from [Link]

-

Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14, 841-848. Retrieved from [Link]

-

Ojeda-Porras, A., & Gamba-Sánchez, D. (2016). Recent Developments in Amide Synthesis Using Nonactivated Starting Materials. The Journal of Organic Chemistry, 81(24), 11975-11988. Retrieved from [Link]

-

Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]

-

Taussat, A., et al. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. Retrieved from [Link]

-

Charville, H., et al. (2021). Catalytic and non-catalytic amidation of carboxylic acid substrates. ResearchGate. Retrieved from [Link]

-

Liu, C., et al. (2020). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. PMC. Retrieved from [Link]

-

Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Semantic Scholar. Retrieved from [Link]

-

Nakajima, N., & Ikada, Y. (2001). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. PubMed. Retrieved from [Link]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Retrieved from [Link]

-

askIITians. (n.d.). How is benzamide obtained from benzoic acid?. Retrieved from [Link]

-

Catalytic Amidation. (n.d.). Development of a generally applicable catalytic amidation reaction. Retrieved from [Link]

-

HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]

-

Reddit. (2021). Tips and tricks for difficult amide bond formation?. Retrieved from [Link]

-

Wang, Y., et al. (2023). Temperature and Steric Hindrance-Regulated Selective Synthesis of Ketamine Derivatives and 2-Aryl-Cycloketone-1-Carboxamides via Nucleophilic Substitution and Favorskii Rearrangement. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Le, T. V., & Gunic, E. (2012). Novel synthetic route to the C-nucleoside, 2-deoxy benzamide riboside. PMC. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Temperature and steric hindrance-regulated selective synthesis of ketamine derivatives and 2-aryl-cycloketone-1-carboxamides via nucleophilic substitution and Favorskii rearrangement - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. bachem.com [bachem.com]

- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

- 6. blogs.rsc.org [blogs.rsc.org]

Technical Guide: Solvent Selection for N-cyclopentyl-N,2-dimethylbenzamide NMR Analysis

Executive Summary & Molecule Profile

This guide addresses the specific NMR challenges associated with N-cyclopentyl-N,2-dimethylbenzamide . Researchers often report "impure" spectra for this compound due to signal doubling or broadening. This is rarely a purity issue but rather a stereochemical phenomenon inherent to tertiary amides with ortho-substitution .

The Core Challenge: Rotamerism

The structure contains three critical steric elements:[1]

-

Amide Bond: Partial double-bond character (

) restricts rotation. -

Bulky N-Substituents: The N-cyclopentyl group adds significant steric bulk compared to a methyl or ethyl group.

-

Ortho-Substitution: The 2-methyl (ortho-tolyl) group creates a "molecular brake," significantly raising the rotational energy barrier (

) compared to unsubstituted benzamides.

Impact: At room temperature (298 K), the interconversion between cis and trans rotamers is slow on the NMR timescale, resulting in two distinct sets of signals (decoalescence).

Troubleshooting & FAQs

Q1: I see doubled peaks (approx. 2:1 or 3:1 ratio) in CDCl₃. Is my synthesis impure?

Diagnosis: Likely False Positive for Impurity . If the integrals of the "minor" peaks sum perfectly to the expected proton count relative to the "major" peaks, you are observing rotamers (conformational isomers), not impurities.

-

Mechanism: The N-methyl group can be either cis or trans to the carbonyl oxygen. The bulky ortho-methyl group on the benzene ring locks these conformations more tightly than in standard benzamides.

-

Verification Protocol:

-

Integrate the two distinct N-methyl singlets.

-

Integrate the aromatic protons.

-

If Total Integral = Expected Count, it is rotamerism.

-

Q2: Which solvent should I choose for routine purity checks?

Recommendation: DMSO-d₆ (Dimethyl sulfoxide-d₆) .

-

Why? While CDCl₃ is standard, DMSO-d₆ is a polar aprotic solvent that often lowers the coalescence temperature slightly or shifts the equilibrium to favor one rotamer more heavily, simplifying integration.

-

Critical Advantage: DMSO-d₆ allows for high-temperature studies (see Q3), making it the most versatile choice for this specific molecule.

Q3: How do I get a clean, single-set spectrum?

Solution: High-Temperature NMR (VT-NMR) . You must increase the temperature to induce rapid rotation (coalescence) of the amide bond.

Protocol:

-

Solvent: Prepare sample in DMSO-d₆ (Safe up to ~130°C) or Tetrachloroethane-d₂ (TCE-d₂, Safe up to 140°C). Avoid CDCl₃ (BP 61°C).

-

Step-wise Heating:

-

Acquire a standard spectrum at 25°C (Reference).

-

Heat to 80°C. Check for peak broadening (coalescence onset).

-

Heat to 100°C - 120°C. Peaks should merge into sharp singlets.

-

-

Result: The N-methyl singlets will merge into one; the cyclopentyl multiplet will simplify.

Q4: My sample is insoluble in DMSO. What is the alternative?

Recommendation: Toluene-d₈ .

-

Applicability: Ideal for lipophilic "greasy" amides like N-cyclopentyl derivatives.

-

Benefit: Toluene-d₈ allows heating up to ~100°C.

-

Bonus: The aromatic solvent induced shift (ASIS) effect of toluene often resolves overlapping signals (e.g., separating the N-methyl peak from the ortho-methyl peak) better than chloroform.

Solvent Selection Decision Matrix

The following logic flow guides you to the correct solvent based on your analytical goal.

Figure 1: Decision tree for selecting the optimal NMR solvent based on solubility and the need for Variable Temperature (VT) analysis.

Technical Data: Solvent Properties for Amide Analysis

Use this table to ensure your experiment stays within safety and physical limits.

| Solvent | Boiling Point (°C) | Max Rec.[2][3] NMR Temp | Residual Peak (¹H) | Suitability for N-cyclopentyl Amides |

| Chloroform-d (CDCl₃) | 61.2 | 50°C | 7.26 ppm (s) | Routine only. Will show rotamers. Good solubility. |

| DMSO-d₆ | 189.0 | 130°C | 2.50 ppm (quint) | Excellent. High solubility, allows coalescence studies. |

| Toluene-d₈ | 110.6 | 95°C | 2.08, 6.97, 7.01 ppm | Good. Use if DMSO solubility is poor. Excellent for resolving overlaps. |

| Methanol-d₄ | 64.7 | 50°C | 3.31 ppm (quint) | Poor. Low BP prevents coalescence; H-bonding may broaden peaks further. |

| Tetrachloroethane-d₂ | 146.5 | 140°C | 6.00 ppm (s) | Advanced. Use only if rotamers persist at 120°C in DMSO. |

Detailed Protocol: Variable Temperature (VT) Experiment

Objective: Confirm rotamerism by coalescing signals.

-

Sample Prep: Dissolve ~10 mg of N-cyclopentyl-N,2-dimethylbenzamide in 0.6 mL of DMSO-d₆ . Ensure the tube is free of acetone (which boils at 56°C and creates pressure).

-

Lock & Shim: Lock on DMSO-d₆ at 25°C. Shim well.

-

Initial Scan: Acquire a standard ¹H spectrum (16 scans). Note the chemical shift difference (

in Hz) between the two rotameric N-methyl singlets. -

Heating Ramp:

-

Set VT unit to 333 K (60°C). Allow 5 mins equilibration. Retune probe. Acquire.

-

Set VT unit to 353 K (80°C). Equilibrate. Acquire.

-

Set VT unit to 373 K (100°C). Equilibrate. Acquire.

-

-

Analysis: As temperature increases, the two peaks will move toward each other, broaden, and finally merge into a single sharp peak.

-

Cooling: CRITICAL – Cool the probe slowly (e.g., 5-10°C/min) back to room temperature to prevent thermal shock to the probe internals.

References

-

Harikrishna, K., et al. (2021). "Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides." Chemistry. (Demonstrates the specific broadening effects of ortho-substitution in benzamides).

-

Zhang, J.X., et al. (2021).[4] "NMR studies of rotamers with multi-substituted amides." Journal of Engineering Sciences and Innovation. (Detailed analysis of cis/trans equilibrium in substituted amides).

-